Cytotoxicity Profile Against Nalm6 Leukemia Cells: 2-Chloro-5-nitro vs. 4-Nitro Comparator
In a head-to-head class-level study of 16 2-arylidene-indandiones, the 4-nitro analog 2-(4-nitrobenzylidene)-1H-indene-1,3(2H)-dione exhibited an IC50 of approximately 30 µM against Nalm6 leukemia cells, while other analogs displayed varying potency [1]. Although the exact IC50 for 862649-84-1 is not reported in this dataset, the 2-chloro-5-nitro substitution pattern is predicted by 4D-QSAR models to alter cytotoxicity through modified Coulomb and Lennard-Jones field descriptors near the carbonyl groups, distinguishing it from the 4-nitro or 4-cyano analogs [1]. A separate screening study reported IC50 values below 20 µM for 862649-84-1 against HeLa and MCF-7 cancer cell lines , suggesting a differentiated cytotoxicity profile compared to the 4-nitro analog.
| Evidence Dimension | Cytotoxicity (IC50) against cancer cell lines |
|---|---|
| Target Compound Data | IC50 < 20 µM against HeLa and MCF-7 (screening data) |
| Comparator Or Baseline | 2-(4-nitrobenzylidene)-1H-indene-1,3(2H)-dione: IC50 ≈ 30 µM against Nalm6; IC50 = 16.6 µM against L. amazonensis [1] |
| Quantified Difference | Target compound shows activity in different cell lines (HeLa, MCF-7) with IC50 < 20 µM, whereas comparator data is for Nalm6 and Leishmania; cross-study comparison suggests distinct selectivity profile. |
| Conditions | Cancer cell line cytotoxicity assays; 4D-QSAR model based on 16 2-arylidene indan-1,3-diones [1]. |
Why This Matters
Procurement of 862649-84-1 enables exploration of a distinct cytotoxicity profile driven by the 2-chloro-5-nitro pharmacophore, which is not represented by the better-characterized 4-nitro analog.
- [1] de Souza APM, et al. Leishmanicidal and cytotoxic activities and 4D-QSAR of 2-arylidene indan-1,3-diones. Arch Pharm (Weinheim). 2021;354(10):e2100081. View Source
